5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc
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Overview
Description
5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc is a porphyrin-based compound with a zinc ion at its core. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, which is essential for oxygen transport in blood. The incorporation of zinc into the porphyrin structure enhances its chemical stability and introduces unique properties that are valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Porphyrins and their metal complexes are known to interact with various biological targets due to their unique coordination chemistry and electronic properties .
Mode of Action
The mode of action of Zn(II) meso-Tetra(4-pyridyl) Porphine involves coordination chemistry. The zinc ion in the center of the porphyrin ring is coordinated with the nitrogen atom in the pyridyl moiety of another Zn(II) meso-Tetra(4-pyridyl) Porphine molecule, leading to the formation of complex structures . This coordination is crucial for the formation of these structures .
Biochemical Pathways
Porphyrins and their metal complexes are known to play a role in various biochemical processes, including catalysis, sensing, and optoelectronic devices .
Result of Action
It’s known that porphyrins and their metal complexes can have various effects at the molecular and cellular level due to their unique properties .
Action Environment
The action of Zn(II) meso-Tetra(4-pyridyl) Porphine can be influenced by various environmental factors. For instance, the presence of cetyltrimethylammonium bromide (CTAB) was found to be essential for the formation and maintenance of complex structures formed by this compound . The rate of formation of these structures became slower with increasing the molar ratio of CTAB to Zn(II) meso-Tetra(4-pyridyl) Porphine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The zinc ion is then incorporated into the porphyrin ring through a metallation reaction, often using zinc acetate or zinc chloride in a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the zinc ion.
Reduction: Reduction reactions can alter the electronic structure of the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc(II) porphyrin oxides, while substitution reactions can yield various functionalized porphyrins .
Scientific Research Applications
5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Similar structure but with phenyl groups instead of pyridyl groups.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy-substituted phenyl groups.
5,10,15,20-Tetra(4-pyridyl)porphyrin: Lacks the zinc ion but has similar pyridyl substitutions.
Uniqueness
The presence of the zinc ion in 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc imparts unique properties such as enhanced stability and catalytic activity. This makes it more suitable for applications in catalysis and photodynamic therapy compared to its non-metallated counterparts .
Properties
IUPAC Name |
5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24,45,48H; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEMCDRNYZVVGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Zn] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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